molecular formula C20H19N5OS B2461037 1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207024-57-4

1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2461037
CAS No.: 1207024-57-4
M. Wt: 377.47
InChI Key: KXTZJYQYKORQBC-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine ( 1207024-57-4) is a synthetic organic compound with a molecular formula of C20H19N5OS and a molecular weight of 377.47 g/mol . This chemically complex molecule is built around a hybrid heterocyclic scaffold, integrating 1,2,3-triazole and thiazole rings within its structure. The thiazole moiety is a privileged structure in medicinal chemistry, found in a variety of natural products and FDA-approved drugs, and is known for its diverse biological potential . Similarly, the 1,2,3-triazole ring is a renowned pharmacophore that is facile to conjugate with other heterocycles, leading to bioactive compounds with a wide range of actions . The specific molecular architecture of this compound, featuring a 1,2,3-triazole core linked to a 3,4-dimethylphenyl group and a 4-(4-methoxyphenyl)thiazole unit, makes it a valuable intermediate for chemical biology and drug discovery research. While the specific biological profile of this exact molecule is an area of active investigation, related analogues featuring triazole-thiazole hybrids have demonstrated promising growth inhibitory activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa . The presence of both triazole and thiazole motifs suggests potential for development in areas such as antimicrobial and antioxidant research . Researchers can utilize this compound as a key building block for synthesizing novel chemical libraries or as a pharmacological tool for probing biological mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-12-4-7-15(10-13(12)2)25-19(21)18(23-24-25)20-22-17(11-27-20)14-5-8-16(26-3)9-6-14/h4-11H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTZJYQYKORQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a thiazole moiety, and multiple aromatic substitutions. This structural diversity is thought to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties. The thiazole and triazole moieties are particularly noted for their roles in inhibiting various enzymes related to inflammatory pathways and cancer progression.

Anti-inflammatory Activity

A study by Suh et al. highlighted the potential of thiazole derivatives as inhibitors of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response. The compound's structural analogs showed significant inhibition rates against these targets, suggesting a similar potential for our compound of interest .

CompoundTarget EnzymeIC50 (μM)Reference
3aLOX0.127
9aCOX-10.42
9bCOX-210.71

Anticancer Activity

The anticancer properties have been explored through various studies that indicate the compound's ability to induce apoptosis in cancer cell lines. For instance, derivatives with similar thiazole structures have shown cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

Cell LineCompound Concentration (μM)% Cell ViabilityReference
A5491030%
NIH/3T3525%

Case Studies

Several studies have synthesized and evaluated compounds related to our target structure:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anti-inflammatory activity through COX inhibition assays. The most potent compound exhibited an IC50 value significantly lower than traditional anti-inflammatory drugs .
  • Cytotoxicity Studies : Research on related compounds indicated that modifications in the phenyl ring significantly enhanced anticancer activity. The presence of electron-donating groups like methoxy was found to improve efficacy against cancer cell lines .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
CCRF-CEM (Lymphoma)12.8Inhibition of dihydrofolate reductase (DHFR)
A549 (Lung)18.6Cell cycle arrest

The mechanism of action primarily involves the modulation of key enzymes associated with cell growth and survival, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Similar compounds within the thiazole and triazole classes have been reported to exhibit significant antibacterial and antifungal properties. The exploration of these activities is crucial for developing new therapeutic agents against resistant strains of pathogens.

Synthesis and Characterization

The synthesis of 1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring: This is achieved through cyclization reactions using appropriate precursors.
  • Triazole Formation: The triazole moiety is introduced via azide-alkyne cycloaddition reactions.
  • Final Coupling: The final product is obtained through amide coupling reactions.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound revealed its ability to induce apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related thiazole derivatives demonstrated their effectiveness against various bacterial strains using agar diffusion methods. Compounds similar to the target molecule were tested for their Minimum Inhibitory Concentration (MIC).

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-methoxy group in the target compound (electron-donating) contrasts with 4-chloro (electron-withdrawing) in its analog. This difference may influence binding affinity in biological systems, as methoxy groups enhance solubility and reduce steric hindrance compared to bulkier halogens.
  • Biological Activity : Compound 4h from , which shares the 4-methoxyphenyl-thiazole moiety but includes bis-triazolylmethyl groups, exhibits potent anti-inflammatory activity (IC₅₀ values in micromolar range). This suggests that the target compound may similarly target inflammatory pathways.
  • Synthetic Accessibility : The chloro analog () is synthesized in high yields (60 mg available), indicating robust synthetic routes for triazole-thiazole systems. The target compound’s methoxy variant may require optimized conditions for similar efficiency.

Triazole Derivatives with Alternative Heterocycles

Several compounds replace the thiazole ring with other heterocycles but retain analogous substitution patterns:

Compound Name Heterocycle Core Molecular Weight Key Properties Reference
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1,2,4-Oxadiazole 392.41 Unconfirmed bioactivity
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole 350.35 Antiproliferative activity

Key Observations :

  • Oxadiazole vs.
  • Benzothiazole Hybrid : The benzothiazole-triazole compound () demonstrates antiproliferative activity, highlighting the importance of the heterocycle’s aromaticity in cancer-related applications.

Research Findings and Implications

  • Anti-inflammatory Potential: The 4-methoxyphenyl-thiazole motif in the target compound aligns with compound 4h (), which inhibits COX-2 with 82% efficacy at 10 μM. This suggests the target compound may similarly modulate inflammatory mediators.
  • Structural Flexibility : Modifications at the thiazole’s phenyl group (e.g., 2,5-dimethoxy in ) introduce steric and electronic variations that could be exploited for structure-activity relationship (SAR) studies.
  • Synthetic Challenges : While reports quantitative yields for a simpler triazole (1-(4-methoxyphenyl)-4-(p-tolyl) variant), the target compound’s bulkier 3,4-dimethylphenyl group may necessitate tailored catalysts or reaction conditions.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates should be prioritized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of substituted thiazole precursors (e.g., 4-(4-methoxyphenyl)-1,3-thiazol-2-amine) with propargyl bromides via copper-catalyzed click chemistry to form the triazole core .
  • Step 2: Coupling of the triazole intermediate with 3,4-dimethylphenyl boronic acid under Suzuki-Miyaura conditions .
  • Key Intermediates:
    • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (verified by 1^1H NMR and IR) .
    • 1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-5-amine (characterized via LC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can tautomeric ambiguities be resolved?

Methodological Answer:

  • Primary Techniques:
    • 1^1H/13^{13}C NMR: Resolve substituent positions (e.g., methylphenyl vs. methoxyphenyl groups) .
    • High-resolution mass spectrometry (HRMS): Confirm molecular formula and fragmentation patterns .
  • Tautomer Resolution: X-ray crystallography is critical for distinguishing 1,2,3-triazole vs. 1,2,4-triazole tautomers, as seen in analogous triazole-amine structures .

Q. What are the recommended safety protocols for handling this compound during synthesis and purification?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Waste Disposal: Segregate halogenated organic waste (e.g., from Suzuki coupling byproducts) and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound with high regioselectivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify regioselective pathways (e.g., predicting click chemistry outcomes) .
  • Machine Learning: Train models on reaction databases to predict optimal catalysts (e.g., Cu(I) vs. Ru(II) for triazole formation) and solvent systems (e.g., DMF vs. acetonitrile) .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess metabolic stability (e.g., cytochrome P450 assays) to explain reduced in vivo efficacy .
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replacing methoxy with fluorine) to enhance membrane permeability and target binding .

Q. How does the electronic nature of substituents influence the compound’s binding affinity in target interactions?

Methodological Answer:

  • Electrostatic Potential Mapping: Use software like Gaussian to visualize electron-deficient regions (e.g., methoxyphenyl groups) and their interactions with biological targets .
  • Docking Studies: Compare binding poses of analogs (e.g., fluorophenyl vs. methylphenyl derivatives) in enzyme active sites to identify critical van der Waals/π-π interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity across structurally similar analogs?

Methodological Answer:

  • Standardized Assays: Re-evaluate MIC (minimum inhibitory concentration) values under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Membrane Permeability Studies: Use fluorescent probes (e.g., Nile Red) to correlate lipophilicity (LogP) with activity trends .

Experimental Design

Q. What in vitro models are most suitable for evaluating the compound’s kinase inhibition potential?

Methodological Answer:

  • Kinase Profiling: Use ADP-Glo™ assays to screen against a panel of 100+ kinases, prioritizing targets with conserved ATP-binding pockets (e.g., EGFR, VEGFR) .
  • Cellular Validation: Pair biochemical assays with cell-based models (e.g., HEK293T transfected with kinase mutants) to confirm target engagement .

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